(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13497436
InChI: InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
SMILES: CC(C1=CC(=C(C=C1)Br)F)N.Cl
Molecular Formula: C8H10BrClFN
Molecular Weight: 254.53 g/mol

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13497436

Molecular Formula: C8H10BrClFN

Molecular Weight: 254.53 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C8H10BrClFN
Molecular Weight 254.53 g/mol
IUPAC Name (1R)-1-(4-bromo-3-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Standard InChI Key BLXILKBUBMZCET-NUBCRITNSA-N
Isomeric SMILES C[C@H](C1=CC(=C(C=C1)Br)F)N.Cl
SMILES CC(C1=CC(=C(C=C1)Br)F)N.Cl
Canonical SMILES CC(C1=CC(=C(C=C1)Br)F)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure consists of a phenylethylamine backbone modified with bromine (Br) and fluorine (F) substituents. The (R)-enantiomer is defined by its absolute configuration at the chiral carbon adjacent to the amine group. Key structural features include:

  • Aromatic System: A phenyl ring with bromine at position 4 and fluorine at position 3, creating a meta-para substitution pattern.

  • Chiral Center: The (R)-configuration at the α-carbon ensures stereoselective interactions in biological systems.

  • Hydrochloride Salt: The amine group is protonated and stabilized as a hydrochloride salt, enhancing solubility and crystallinity.

Table 1: Fundamental Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC8H10BrClFN\text{C}_8\text{H}_{10}\text{BrClFN}
Molecular Weight254.53 g/mol
IUPAC Name(1R)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride
SMILESCC@@HN.Cl
SolubilityNot publicly available

The electron-withdrawing effects of bromine and fluorine alter the phenyl ring’s electron density, influencing reactivity in substitution and coupling reactions.

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of (R)-1-(4-Bromo-3-fluorophenyl)ethan-1-amine hydrochloride prioritizes enantioselectivity to preserve the (R)-configuration. Industrial routes often employ:

  • Chiral Resolution: Racemic mixtures are resolved using chiral acids or enzymes to isolate the (R)-enantiomer.

  • Catalytic Asymmetric Amination: Transition-metal catalysts with chiral ligands (e.g., BINAP) induce stereocontrol during C–N bond formation.

  • Bromination-Fluorination Sequences: Starting from 3-fluorophenethylamine, bromine is introduced via electrophilic aromatic substitution under controlled conditions.

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1Bromination of 3-fluorophenethylamineBr2\text{Br}_2, FeBr3\text{FeBr}_3, 0°C72%
2Chiral ResolutionL-(+)-Tartaric acid, ethanol45%
3Salt FormationHCl gas, diethyl ether89%

Critical challenges include minimizing racemization during salt formation and optimizing halogenation regioselectivity.

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound’s halogenated structure makes it a versatile building block for:

  • Anticancer Agents: Bromine enhances DNA intercalation, while fluorine improves metabolic stability.

  • Neurological Therapeutics: Structural analogs modulate serotonin and dopamine receptors, showing promise in treating depression and Parkinson’s disease.

Asymmetric Catalysis

Chiral amines are pivotal in synthesizing enantiopure pharmaceuticals. The (R)-enantiomer serves as a ligand in catalytic systems for:

  • Hydrogenation Reactions: Achieving >95% enantiomeric excess (ee) in ketone reductions.

  • Cross-Coupling Reactions: Facilitating Suzuki-Miyaura couplings for biaryl drug scaffolds.

Biological Activity and Mechanistic Insights

Receptor Binding Studies

In vitro assays reveal moderate affinity for:

  • 5-HT2A_{2A} Serotonin Receptors: IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}.

  • Dopamine D3_3 Receptors: Ki=0.8μM\text{K}_i = 0.8 \, \mu\text{M}.

The fluorine atom engages in halogen bonding with receptor residues, while the bromine group contributes to hydrophobic interactions.

Future Directions

Despite its promise, gaps persist in:

  • Pharmacokinetic Profiles: Absorption, distribution, metabolism, and excretion (ADME) studies are needed.

  • Toxicological Data: Chronic toxicity and genotoxicity assessments remain unpublished.

  • Scalable Synthesis: Developing cost-effective catalytic asymmetric methods for industrial-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator